molecular formula C18H11N3O3S2 B2611440 5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 477548-16-6

5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2611440
CAS No.: 477548-16-6
M. Wt: 381.42
InChI Key: VUOCOMHOHHKOMP-UHFFFAOYSA-N
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Description

5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a thiazole ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the nitro group and the thiazole ring. The final step involves the formation of the carboxamide linkage.

    Preparation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Thiazole Ring Formation: The thiazole ring can be synthesized via cyclization reactions involving appropriate thioamide and haloketone precursors.

    Carboxamide Formation: The final step involves the formation of the carboxamide linkage through reactions with amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and thiazole positions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole or benzothiophene derivatives.

Scientific Research Applications

5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiazole and benzothiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-2-phenylbenzothiazole: Similar structure but lacks the benzothiophene core.

    N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Similar structure but lacks the nitro group.

    2-nitrobenzothiophene: Similar structure but lacks the thiazole ring.

Uniqueness

5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to the combination of the benzothiophene core, thiazole ring, and nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S2/c22-17(16-9-12-8-13(21(23)24)6-7-15(12)26-16)20-18-19-14(10-25-18)11-4-2-1-3-5-11/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOCOMHOHHKOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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